Enhanced Lipophilicity (XLogP3) Versus the Des-Methyl Quinoline Analog
The 3-methyl substitution on the quinoline ring increases computed lipophilicity by approximately 0.7 log units compared to the unsubstituted quinoline-8-sulfonyl analog, as determined by the XLogP3-AA algorithm [1][2]. This difference is expected to enhance passive membrane permeability and alter tissue distribution profiles when the scaffold is incorporated into larger bioactive molecules.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (CAS 147958-99-4): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.7 (~1.7-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
For medicinal chemistry programs optimizing blood-brain barrier penetration or oral bioavailability of argatroban-inspired leads, the 3-methyl analog provides a predictable and quantifiable lipophilicity advantage over the des-methyl variant.
- [1] PubChem Compound Summary for CID 16227811: Computed Properties, XLogP3-AA = 1.7. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 694373 (1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid): Computed Properties, XLogP3 = 1.0. National Center for Biotechnology Information. View Source
